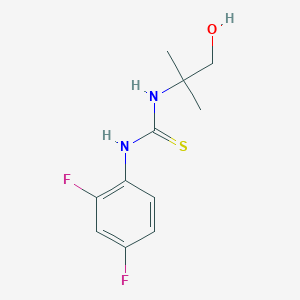

![molecular formula C20H21NO2 B2472531 N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide CAS No. 2377030-74-3](/img/structure/B2472531.png)

N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

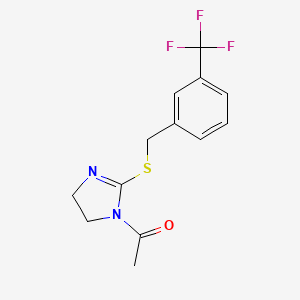

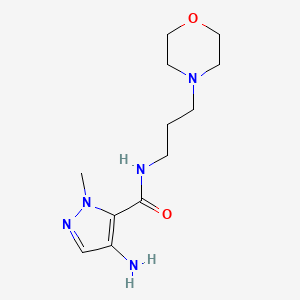

“N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide” is a complex organic compound. It contains an ethoxyphenyl group, an ethynyl group, and a benzamide group. The presence of these functional groups suggests that it may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ethoxyphenyl and benzamide groups are likely to contribute significantly to the compound’s overall structure. The ethynyl group could potentially introduce some degree of linearity to the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the ethoxyphenyl group might undergo reactions typical of ethers and aromatic compounds. The benzamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an aromatic ring could contribute to its stability, and the amide group could influence its solubility in different solvents .Scientific Research Applications

Environmental Impact and Behavior

Some research focuses on understanding the environmental fate, behavior, and impacts of various chemical compounds, including their occurrence in water and potential as endocrine disruptors. For example, studies on parabens , which are structurally related to the query compound due to their benzoate ester linkage, have explored their presence in aquatic environments and their biodegradability, reflecting on their continuous introduction into the environment through consumer products and their potential to form halogenated by-products when reacted with free chlorine (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacokinetics and Safety

Another area of research is the pharmacokinetics, formulation, and safety of chemical compounds. Studies have detailed the effective usage, metabolism, and potential health risks associated with compounds like N,N-diethyl-3-methylbenzamide (DEET) , offering insights into how similar compounds might be analyzed for their absorption, distribution, metabolism, and excretion in organisms (Qiu, Jun, & Mccall, 1998).

Biomarkers and Human Health

Research on human urinary carcinogen metabolites provides another perspective on how compounds can serve as biomarkers for exposure to toxic substances, including tobacco, and their link to cancer. This research is crucial for understanding how specific chemical compounds or their metabolites can be used to assess human exposure to carcinogens (Hecht, 2002).

Antimicrobial Preservatives

Additionally, the use of certain compounds as antimicrobial preservatives in foods, drugs, and cosmetics has been extensively reviewed. For instance, the health aspects of methyl paraben and its extensive use, absorption, metabolism, and excretion highlight the balance between efficacy as a preservative and potential health risks (Soni, Taylor, Greenberg, & Burdock, 2002).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[1-(4-ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-5-16-8-7-14(3)19(13-16)20(22)21-15(4)17-9-11-18(12-10-17)23-6-2/h1,7-13,15H,6H2,2-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMNXLBTIIWMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2472456.png)

![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)

![(5S,7R)-N-(Cyanomethyl)-2-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2472469.png)